2-Chloro-4-methoxynicotinic acid
Overview
Description
2-Chloro-4-methoxynicotinic acid is an organic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a methoxy group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxynicotinic acid typically involves the chlorination of 4-methoxynicotinic acid. One common method includes the reaction of 4-methoxynicotinic acid with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the second position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., H₂, Pd/C), solvents (e.g., ethanol, methanol).
Major Products:
- Substitution reactions yield derivatives such as 2-amino-4-methoxynicotinic acid.
- Oxidation reactions yield products like 2-chloro-4-carboxynicotinic acid.
- Reduction reactions yield products like 2-chloro-4-methoxy-3-aminonicotinic acid .
Scientific Research Applications
2-Chloro-4-methoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxynicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- 2-Chloro-4-hydroxynicotinic acid
- 2-Chloro-4-methylpyridine-3-carboxylic acid
- 2-Chloro-4-aminonicotinic acid
Comparison: 2-Chloro-4-methoxynicotinic acid is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activities. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
2-chloro-4-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHVWHBZHRBHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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